molecular formula C12H12O4 B14606525 2H-1-Benzopyran-4-acetic acid, 3,4-dihydro-2-oxo-, methyl ester CAS No. 59618-48-3

2H-1-Benzopyran-4-acetic acid, 3,4-dihydro-2-oxo-, methyl ester

Cat. No.: B14606525
CAS No.: 59618-48-3
M. Wt: 220.22 g/mol
InChI Key: BAKCPMOCYMKBLT-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-4-acetic acid, 3,4-dihydro-2-oxo-, methyl ester is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-4-acetic acid, 3,4-dihydro-2-oxo-, methyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of salicylaldehyde with acetic anhydride in the presence of a base to form the benzopyran ring. The resulting intermediate is then esterified using methanol and an acid catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial processes to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-4-acetic acid, 3,4-dihydro-2-oxo-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with varying functional groups.

Scientific Research Applications

2H-1-Benzopyran-4-acetic acid, 3,4-dihydro-2-oxo-, methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-4-acetic acid, 3,4-dihydro-2-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with receptors, and influence cellular signaling pathways. These interactions result in various biological effects, such as anti-inflammatory and antioxidant activities.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: Another benzopyran derivative known for its anticoagulant properties.

    Flavan: A related compound with antioxidant and anti-inflammatory activities.

    Chroman: Similar in structure but with different biological activities.

Uniqueness

2H-1-Benzopyran-4-acetic acid, 3,4-dihydro-2-oxo-, methyl ester is unique due to its specific functional groups and the resulting biological activities

Properties

IUPAC Name

methyl 2-(2-oxo-3,4-dihydrochromen-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-15-11(13)6-8-7-12(14)16-10-5-3-2-4-9(8)10/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKCPMOCYMKBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CC(=O)OC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20483351
Record name 2H-1-Benzopyran-4-acetic acid, 3,4-dihydro-2-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20483351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59618-48-3
Record name 2H-1-Benzopyran-4-acetic acid, 3,4-dihydro-2-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20483351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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